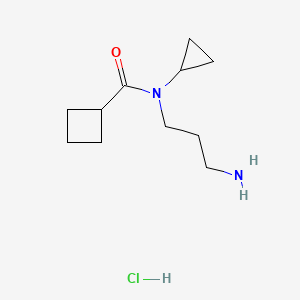N-(3-aminopropyl)-N-cyclopropylcyclobutanecarboxamide hydrochloride
CAS No.: 1269152-74-0
Cat. No.: VC3380263
Molecular Formula: C11H21ClN2O
Molecular Weight: 232.75 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1269152-74-0 |
|---|---|
| Molecular Formula | C11H21ClN2O |
| Molecular Weight | 232.75 g/mol |
| IUPAC Name | N-(3-aminopropyl)-N-cyclopropylcyclobutanecarboxamide;hydrochloride |
| Standard InChI | InChI=1S/C11H20N2O.ClH/c12-7-2-8-13(10-5-6-10)11(14)9-3-1-4-9;/h9-10H,1-8,12H2;1H |
| Standard InChI Key | VDEDZMYTHDDUJT-UHFFFAOYSA-N |
| SMILES | C1CC(C1)C(=O)N(CCCN)C2CC2.Cl |
| Canonical SMILES | C1CC(C1)C(=O)N(CCCN)C2CC2.Cl |
Introduction
Chemical Structure and Fundamental Properties
N-(3-aminopropyl)-N-cyclopropylcyclobutanecarboxamide hydrochloride features a cyclobutanecarboxamide core with two distinct nitrogen-containing substituents: a cyclopropyl group directly attached to the amide nitrogen and a 3-aminopropyl chain that terminates with a primary amine (in salt form with HCl). The molecular structure includes several key functional groups:
-
A cyclobutane ring connected to a carboxamide group
-
A cyclopropyl substituent on the amide nitrogen
-
A 3-aminopropyl chain also connected to the amide nitrogen
-
The terminal primary amine exists as a hydrochloride salt
This structure shares similarities with N-(3-aminopropyl)cyclobutanecarboxamide hydrochloride (CAS 1243268-68-9), though with the important distinction of having an additional cyclopropyl substituent on the amide nitrogen . The compound would be expected to have a molecular weight higher than the 192.68 g/mol of the related compound N-(3-aminopropyl)cyclobutanecarboxamide hydrochloride, due to the additional cyclopropyl group .
Predicted Physical Properties
Based on its chemical structure and comparison with similar compounds, N-(3-aminopropyl)-N-cyclopropylcyclobutanecarboxamide hydrochloride would likely exhibit the following physical properties:
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Physical State | White to off-white crystalline solid | Common for hydrochloride salts of amines |
| Solubility | Readily soluble in water; moderately soluble in alcohols; poorly soluble in non-polar solvents | Based on the polar nature of the salt and presence of the amine group |
| Melting Point | Approximately 180-220°C | Typical range for similar amino-functionalized hydrochloride salts |
| pH (aqueous solution) | Acidic (approximately 4-5 in dilute solution) | Due to the hydrochloride salt formation |
| Stability | Hygroscopic; stable under normal conditions | Typical for amine hydrochloride salts |
Structural Comparison with Related Compounds
The compound shares structural elements with several known compounds, which helps in predicting its properties and potential applications.
Comparative Analysis with Similar Compounds
N-(3-aminopropyl)-N-cyclopropylcyclobutanecarboxamide hydrochloride can be viewed as a structural derivative of several related compounds:
-
N-(3-aminopropyl)cyclobutanecarboxamide hydrochloride: The target compound differs by having an additional cyclopropyl substituent on the amide nitrogen .
-
N-cyclopentylcyclobutanecarboxamide: Both compounds contain a cyclobutanecarboxamide moiety, but differ in their nitrogen substituents and salt form .
-
N-(3-aminopropyl)methacrylamide hydrochloride: While containing different ring systems, both compounds share the 3-aminopropyl hydrochloride moiety, suggesting similarities in the chemical behavior of this portion of the molecule .
| Step | Reaction | Conditions | Expected Yield |
|---|---|---|---|
| 1 | Cyclobutanecarboxylic acid activation with coupling reagent | DCC or HATU, THF, 0-25°C, 1-3 hours | 85-95% |
| 2 | Coupling with N-cyclopropyl-1,3-diaminopropane | THF or DMF, 0-25°C, 2-6 hours | 70-85% |
| 3 | Hydrochloride salt formation | HCl in diethyl ether, 0-25°C, 1-2 hours | 90-95% |
This approach would require the preparation or acquisition of N-cyclopropyl-1,3-diaminopropane as a key intermediate. The conditions suggested are based on general amide formation protocols and salt preparation techniques commonly employed for similar compounds.
Spectroscopic Characterization
Based on its structure, N-(3-aminopropyl)-N-cyclopropylcyclobutanecarboxamide hydrochloride would be expected to display characteristic spectroscopic features:
Predicted Spectral Properties
| Spectroscopic Method | Expected Key Features |
|---|---|
| IR Spectroscopy | Strong C=O absorption (1630-1650 cm⁻¹); N-H stretching bands (3300-3500 cm⁻¹); C-H stretching for cycloalkyl groups (2850-3000 cm⁻¹) |
| ¹H NMR | Characteristic signals for cyclobutane protons (1.8-2.5 ppm); cyclopropyl protons (0.3-1.0 ppm); aminopropyl chain protons (1.5-3.5 ppm); broad signal for -NH₃⁺ (7.5-8.5 ppm) |
| ¹³C NMR | Carbonyl carbon (170-175 ppm); cyclobutane ring carbons (15-35 ppm); cyclopropyl carbons (5-15 ppm); aminopropyl chain carbons (25-45 ppm) |
| Mass Spectrometry | Molecular ion peak corresponding to the free base; fragment ions from cleavage of the aminopropyl chain and cyclopropyl group |
These predicted spectroscopic profiles would be valuable for confirming the identity and purity of synthesized material.
Research Limitations and Future Directions
Current Knowledge Gaps
The available literature presents several limitations regarding information on N-(3-aminopropyl)-N-cyclopropylcyclobutanecarboxamide hydrochloride:
-
Lack of published synthetic routes specifically for this compound
-
Absence of experimental physical and spectroscopic data
-
Limited information on biological activity or specific applications
Recommended Research Directions
Future research efforts could focus on:
-
Development and optimization of synthetic routes to obtain the compound in high purity
-
Comprehensive characterization using various analytical techniques
-
Evaluation of stability under different conditions
-
Assessment of potential biological activities, particularly given the structural similarities to known enzyme inhibitors
-
Exploration of the compound as a building block for more complex molecules
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume